(5Z)-3-(2-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-(2-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine derivative family, known for diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. Its structure features:
- A 2-ethoxyphenyl group at position 3, contributing electron-donating effects and enhanced lipophilicity.
- A 4-fluorobenzylidene moiety at position 5, where fluorine’s electronegativity may enhance metabolic stability and intermolecular interactions.
- A thioxo group at position 2, critical for hydrogen bonding and tautomerism .
Properties
Molecular Formula |
C18H14FNO2S2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(5Z)-3-(2-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14FNO2S2/c1-2-22-15-6-4-3-5-14(15)20-17(21)16(24-18(20)23)11-12-7-9-13(19)10-8-12/h3-11H,2H2,1H3/b16-11- |
InChI Key |
NTFOJYOOMJLILC-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Core: The initial step involves the reaction of 2-ethoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide to form the thiazolidinone core.
Introduction of Fluorobenzylidene Group: The thiazolidinone intermediate is then reacted with 4-fluorobenzaldehyde under basic conditions to introduce the fluorobenzylidene group, resulting in the final compound.
The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. Studies have shown that (5Z)-3-(2-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its analogs can inhibit the growth of various bacterial strains and fungi. For example, a study reported effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antimicrobial agents .
Antitumor Activity
Thiazolidinone derivatives have been investigated for their anticancer properties. A notable case study involved the synthesis of similar thiazolidinones, which showed promising results in inhibiting tumor cell proliferation in vitro. Specifically, compounds with modifications at the phenyl ring exhibited enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Research indicates that thiazolidinone derivatives can reduce inflammation markers in various models of inflammation, including carrageenan-induced paw edema in rats. This suggests that (5Z)-3-(2-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one may serve as a lead compound for developing new anti-inflammatory drugs .
Material Science Applications
Beyond biological applications, thiazolidinones are being explored in material science for their potential use in organic electronics and photonic devices due to their unique electronic properties. The ability to modify the electronic characteristics through structural variations makes them suitable candidates for organic semiconductors.
Case Studies
Mechanism of Action
The mechanism of action of (5Z)-3-(2-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the aromatic rings can engage in π-π interactions with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Group
Table 1: Key Benzylidene Substituents and Their Impacts
Analysis :
- Fluorine vs. Methyl : The 4-fluoro substituent in the target compound likely improves electronic effects and binding affinity compared to 2-methyl analogs, which prioritize steric effects .
- Hydroxy vs.
Substituent Effects on the Phenyl Group at Position 3
Table 2: Position 3 Substituent Variations
Analysis :
- Ethoxy vs. Chloro/Methyl : The 2-ethoxy group balances electron donation and steric effects, contrasting with chloro (electron-withdrawing) or methyl (purely hydrophobic) groups. This could modulate interactions with biological targets, such as enzymes or receptors .
Structural and Crystallographic Comparisons
Table 3: Structural Parameters of Selected Analogs
Analysis :
- The target compound’s 4-fluorobenzylidene group may reduce planarity compared to hydroxylated analogs, affecting crystal packing and solubility. Fluorine’s small size and electronegativity could promote unique C–F···H interactions, as seen in fluorinated pharmaceuticals .
Biological Activity
The compound (5Z)-3-(2-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 351.39 g/mol. The structure features a thiazolidinone core, which is critical for its biological activity.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thiazolidinones. The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases. Studies suggest that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This effect may be mediated through the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.
Cytotoxicity Against Cancer Cells
The compound has shown promising cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death. Mechanistic studies suggest that it induces apoptosis via the intrinsic pathway, involving mitochondrial membrane potential disruption and caspase activation.
Study 1: Antioxidant Activity Evaluation
In a controlled study assessing the antioxidant capacity of thiazolidinones, the compound demonstrated a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls, indicating reduced lipid peroxidation.
Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Study 3: Anti-cancer Activity
In vitro studies on MCF-7 breast cancer cells showed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
